molecular formula C14H18N2O2 B14040551 Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate

Katalognummer: B14040551
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: ZXHQWOAQDFXOKW-JSGCOSHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate typically involves the reaction of benzylamine with a suitable bicyclic precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and catalysis.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .

Vergleich Mit ähnlichen Verbindungen

Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate can be compared with other similar compounds, such as:

    3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.

    Bicyclo[3.1.1]heptanes: These compounds are used to mimic the fragment of meta-substituted benzenes in biologically active compounds.

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

benzyl N-[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14-/m0/s1

InChI-Schlüssel

ZXHQWOAQDFXOKW-JSGCOSHPSA-N

Isomerische SMILES

C1CNC[C@@]2([C@@H]1C2)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.